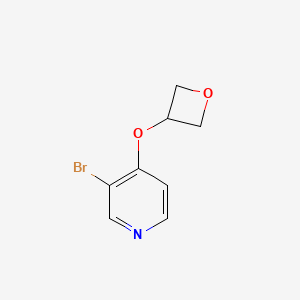

3-Bromo-4-(oxetan-3-yloxy)pyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry forms a cornerstone of modern organic and medicinal chemistry, with nitrogen-containing rings like pyridine (B92270) being of paramount importance. tandfonline.comyoutube.com The introduction of other cyclic systems, such as oxetane (B1205548), onto this core represents a sophisticated approach to molecular design.

Pyridine derivatives are among the most vital classes of heterocyclic compounds, integral to numerous natural products and synthetic drugs. tandfonline.comsciencepg.com Their aromatic six-membered ring, containing one nitrogen atom, imparts specific electronic properties and serves as a key pharmacophore. youtube.com These compounds exhibit a vast spectrum of biological and pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties. nih.govwisdomlib.orgresearchgate.net In organic synthesis, the pyridine ring is a crucial building block, and its derivatives are used to construct complex molecular architectures. acs.orgnih.govchim.it The lone pair of electrons on the nitrogen atom not only influences the molecule's basicity and reactivity but also provides a crucial point for interaction with biological targets like enzymes and receptors. tandfonline.comyoutube.com

Table 1: Reported Biological Activities of Pyridine Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Derivatives have shown efficacy against various cancer cell lines. | tandfonline.comnih.govwisdomlib.org |

| Antimicrobial | Includes antibacterial and antifungal properties against various strains. | nih.govresearchgate.netontosight.ai |

| Antiviral | Certain derivatives are investigated for their ability to inhibit viral replication. | nih.govresearchgate.netontosight.ai |

| Anti-inflammatory | Used as a basis for synthesizing new compounds with anti-inflammatory potential. | nih.govwisdomlib.org |

| Analgesic | Some compounds exhibit pain-relieving properties. | nih.govwisdomlib.org |

| Anticonvulsant | Have been explored for activity in managing seizures. | nih.govwisdomlib.org |

The oxetane ring, a four-membered heterocycle containing one oxygen atom, is an increasingly popular motif in drug discovery. nih.govdrugbank.com Its incorporation into a molecule can significantly enhance physicochemical properties. acs.org The oxetane moiety is valued for being small, polar, and three-dimensional, characteristics that are highly desirable in modern medicinal chemistry. nih.govacs.org

Key benefits of including an oxetane ring include:

Improved Solubility: The polarity of the oxetane ring often leads to a substantial increase in the aqueous solubility of a parent compound. nih.govnih.gov

Enhanced Metabolic Stability: The oxetane group can block sites on a molecule that are susceptible to metabolic degradation, thereby improving its pharmacokinetic profile. acs.orgacs.org

Reduced Lipophilicity: It can add steric bulk without a corresponding large increase in lipophilicity, a favorable trait for drug candidates. acs.org

Modulation of Basicity: When placed near an amine, the oxetane's electron-withdrawing nature can reduce the amine's basicity (pKa), which can be advantageous for optimizing a drug's properties. nih.gov

Structural Rigidity: The oxetane ring can act as a conformational lock, holding a portion of the molecule in a specific orientation, which can be crucial for binding to a biological target. acs.org

Most commonly, the oxetane is substituted at the 3-position, which is noted for its synthetic tractability and stability. nih.govacs.org

Strategic Importance of the Bromine Substituent in Synthetic Design

The bromine atom at the 3-position of the pyridine ring is not merely a structural component but a highly strategic functional group for synthesis. Halogenated pyridines are key intermediates, and the carbon-bromine bond serves as a versatile handle for a wide array of chemical transformations. nih.gov

The primary utility of the bromo-substituent lies in its ability to participate in:

Cross-Coupling Reactions: Bromopyridines are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This enables the attachment of diverse aryl, alkyl, or alkynyl groups.

Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal, typically lithium or magnesium, by reacting with organolithium reagents (like n-BuLi) or magnesium metal. researchgate.netresearchgate.net The resulting organometallic pyridine species is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. researchgate.net This method is fundamental for creating variously substituted pyridines. researchgate.net

This reactivity makes 3-bromopyridine (B30812) and its derivatives, such as 3-Bromo-4-(oxetan-3-yloxy)pyridine, valuable precursors for building molecular libraries of complex, functionalized pyridine compounds. researchgate.netresearchgate.net The regiochemistry of these reactions is often highly selective, providing a reliable route to specific isomers. nih.govresearchgate.net

Overview of Current Research Trajectories Involving this compound

Current research involving this compound primarily positions it as a sophisticated building block in discovery chemistry, especially for pharmaceuticals. While specific studies on this exact compound are nascent, the research trajectory can be inferred from work on analogous structures and the individual contributions of its components.

Patents related to similar structures, such as 2-Bromo-4-(oxetan-3-yloxy)pyridine, highlight their use in the synthesis of novel antibacterial agents. chiralen.com This suggests a strong research interest in using the oxetane-substituted pyridine core to develop new therapeutics. The compound's design inherently combines the biologically active pyridine scaffold with the property-enhancing oxetane moiety. The bromine atom provides the synthetic pathway to elaborate the structure further, creating derivatives for screening against various biological targets. Researchers are likely exploring its use in the synthesis of inhibitors for enzymes like kinases or in the development of agents targeting disease pathways where the unique combination of polarity, rigidity, and reactivity offered by this molecule could be advantageous. ontosight.ainih.gov

Table 2: Chemical Compound Information

| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₈H₈BrNO₂ | 230.06 | 1594780-20-7 |

| 2-Bromo-4-(oxetan-3-yloxy)pyridine | C₈H₈BrNO₂ | 230.06 | Not specified |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 |

| Oxetane | C₃H₆O | 58.08 | 503-30-0 |

| 3-Bromopyridine | C₅H₄BrN | 157.99 | 626-55-1 |

| Paclitaxel | C₄₇H₅₁NO₁₄ | 853.9 | 33069-62-4 |

| Docetaxel | C₄₃H₅₃NO₁₄ | 807.9 | 114977-28-5 |

| Cabazitaxel | C₄₅H₅₇NO₁₄ | 835.9 | 183133-96-2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-3-10-2-1-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZRVBPVCVHZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 3 Bromo 4 Oxetan 3 Yloxy Pyridine

Reactivity of the Bromine Atom at the Pyridine (B92270) Ring

The bromine atom at the C-3 position of the pyridine ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the bromo-substituent on the pyridine ring is an excellent substrate for these transformations. acsgcipr.orgyoutube.com The catalytic cycle for these reactions generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the catalyst. youtube.comlibretexts.orgmdpi.comyoutube.com

Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for creating C-C bonds by coupling an organoboron compound with an organic halide. libretexts.orgnih.gov For 3-Bromo-4-(oxetan-3-yloxy)pyridine, this allows for the introduction of a variety of aryl, heteroaryl, vinyl, and alkyl groups at the C-3 position. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netnih.gov Dialkylbiaryl phosphine ligands, for instance, have proven effective for a broad range of substrates, including heteroaryl systems. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions Reaction Conditions: this compound (1.0 equiv), Boronic Acid/Ester (1.2 equiv), Pd Catalyst (2-5 mol%), Ligand (4-10 mol%), Base (2.0 equiv), Solvent, 80-110 °C.

| Entry | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 3-Phenyl-4-(oxetan-3-yloxy)pyridine | 92 |

| 2 | Pyrimidine-5-boronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 3-(Pyrimidin-5-yl)-4-(oxetan-3-yloxy)pyridine | 85 |

| 3 | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 3-Vinyl-4-(oxetan-3-yloxy)pyridine | 78 |

| 4 | Methylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 3-Methyl-4-(oxetan-3-yloxy)pyridine | 65 |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental for synthesizing aryl alkynes from this compound. nih.govsoton.ac.ukresearchgate.net The process is typically carried out under mild conditions with an amine base. wikipedia.org

Table 2: Representative Sonogashira Coupling Reactions Reaction Conditions: this compound (1.0 equiv), Alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Base, Solvent, RT-60 °C.

| Entry | Alkyne | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Et₃N | THF | 3-(Phenylethynyl)-4-(oxetan-3-yloxy)pyridine | 88 |

| 2 | Trimethylsilylacetylene | Diisopropylamine | DMF | 3-((Trimethylsilyl)ethynyl)-4-(oxetan-3-yloxy)pyridine | 95 |

| 3 | Propargyl alcohol | Piperidine | Toluene | 3-(3-Hydroxyprop-1-yn-1-yl)-4-(oxetan-3-yloxy)pyridine | 75 |

Buchwald-Hartwig Amination: This reaction enables the synthesis of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org It is a vital method for producing aryl amines and has largely replaced harsher traditional methods. wikipedia.org Applying this reaction to this compound allows for the introduction of a wide array of primary and secondary amines, amides, and other nitrogen-containing functional groups. chemspider.comnih.gov The development of specialized phosphine ligands has been critical to the reaction's broad substrate scope. wikipedia.orgnih.gov

Table 3: Representative Buchwald-Hartwig Amination Reactions Reaction Conditions: this compound (1.0 equiv), Amine (1.2 equiv), Pd Precatalyst (2 mol%), Ligand (4 mol%), Base (1.4 equiv), Solvent, 90-110 °C.

| Entry | Amine | Pd Precatalyst / Ligand | Base | Solvent | Product | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(4-(Oxetan-3-yloxy)pyridin-3-yl)morpholine | 91 |

| 2 | Aniline | G3-XPhos | LHMDS | Dioxane | N-Phenyl-4-(oxetan-3-yloxy)pyridin-3-amine | 82 |

| 3 | Benzophenone imine | Pd(OAc)₂ / t-BuXPhos | K₂CO₃ | t-BuOH | N-(4-(Oxetan-3-yloxy)pyridin-3-yl)diphenylmethanimine | 79 |

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the C-2 and C-4 positions, which are electronically deficient and can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comyoutube.comlibretexts.org The attack of a nucleophile at these positions results in an intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.com

For this compound, the bromine atom is at the C-3 position. Direct displacement of the bromide via an SNAr mechanism is generally unfavorable because attack at C-3 does not allow for the delocalization of the resulting negative charge onto the ring nitrogen. stackexchange.comlibretexts.org Therefore, harsh reaction conditions would be required, likely leading to low yields and side reactions. The C-4 position is occupied by the oxetane-3-yloxy group, which is not a typical leaving group for SNAr reactions. Consequently, palladium-catalyzed cross-coupling reactions remain the primary and most efficient method for functionalizing the C-3 position.

Chemical Transformations Involving the Oxetane-3-yloxy Moiety

The oxetane (B1205548) ring is a strained four-membered ether that has gained significant attention in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups. researchgate.net Its presence can improve physicochemical properties such as aqueous solubility and metabolic stability. researchgate.net While often more stable than oxiranes, the inherent ring strain allows for specific chemical transformations. beilstein-journals.orgresearchgate.netnih.gov

The oxetane ring can undergo ring-opening reactions, typically promoted by Lewis or Brønsted acids. beilstein-journals.orgresearchgate.net This process involves protonation or coordination to the oxetane oxygen, followed by nucleophilic attack at one of the ring carbons. In the case of the 3-oxy-substituted oxetane in the title compound, nucleophilic attack would lead to the formation of a di-functionalized propane chain.

For example, under acidic conditions, a nucleophile (Nu⁻) could attack either C-2 or C-4 of the oxetane ring, leading to the formation of a 1,3-difunctionalized propan-2-ol derivative. This reactivity opens up pathways to a variety of derivatives that are not directly accessible from the parent molecule. The stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally showing higher stability. nih.govnih.gov

Diversification Strategies for Structural Library Synthesis

This compound is an ideal scaffold for the synthesis of chemical libraries, particularly for drug discovery programs. chim.itnih.gov The distinct reactivity of the bromine atom and the oxetane moiety allows for orthogonal diversification strategies. The primary method for diversification involves leveraging the C-Br bond for a variety of palladium-catalyzed cross-coupling reactions. This approach allows for the systematic introduction of a vast array of substituents at the C-3 position of the pyridine core, enabling fine-tuning of the molecule's steric and electronic properties. nih.govresearchgate.net

A secondary diversification strategy, though less common, involves the controlled ring-opening of the oxetane moiety. This can introduce new functional groups and alter the three-dimensional shape and polarity of the molecule. The combination of these strategies provides access to a large and diverse chemical space originating from a single, readily accessible starting material.

Table 4: Summary of Diversification Strategies

| Strategy | Reactive Site | Key Transformations | Introduced Moieties |

| Primary | C-3 Bromine Atom | Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Alkyl, Vinyl |

| Sonogashira Coupling | Alkynyl | ||

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | ||

| Secondary | Oxetane Ring | Acid-Catalyzed Ring-Opening | Diols, Amino Alcohols, Ether Alcohols |

Introduction of Diverse Chemical Entities via Functional Group Interconversions

The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom at the 3-position of the pyridine ring. This halogen atom serves as a versatile handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. The reactivity trend for aryl halides in such reactions is generally I > Br > Cl > F. mdpi.com The bromine atom in this compound, therefore, represents a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. nih.gov For instance, the Suzuki cross-coupling reaction, which involves the coupling of an organoboron compound with an organic halide, could be employed to introduce a variety of aryl, heteroaryl, or alkyl groups at the 3-position of the pyridine ring. mdpi.com Similarly, the Buchwald-Hartwig amination would allow for the formation of C-N bonds, providing access to a range of substituted aminopyridines. nih.gov Other notable palladium-catalyzed reactions applicable to 3-bromopyridines include the Heck reaction for the introduction of alkenyl groups and the Negishi coupling, which utilizes organozinc reagents. mdpi.com The general catalytic cycle for these reactions typically involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing aromatic rings. libretexts.org In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate through resonance. stackexchange.comyoutube.com The 3-position is generally less reactive towards nucleophilic attack unless activated by strongly electron-withdrawing groups. stackexchange.com Given the electron-donating nature of the 4-(oxetan-3-yloxy) group, direct nucleophilic displacement of the bromine atom in this compound is expected to be challenging under standard SNAr conditions. libretexts.org However, under specific conditions, such as the use of highly reactive nucleophiles or in the presence of a catalyst, this transformation might be achievable.

The following table summarizes potential functional group interconversions for this compound based on the known reactivity of related 3-bromopyridines.

| Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-4-(oxetan-3-yloxy)pyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-4-(oxetan-3-yloxy)pyridine |

| Heck Reaction | Alkene, Pd catalyst, base | 3-Alkenyl-4-(oxetan-3-yloxy)pyridine |

| Negishi Coupling | Organozinc reagent, Pd catalyst | 3-Alkyl/Aryl-4-(oxetan-3-yloxy)pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-4-(oxetan-3-yloxy)pyridine |

Exploration of Fused and Spirocyclic Analogues of this compound

The structural framework of this compound also provides opportunities for the synthesis of more complex molecular architectures, such as fused and spirocyclic systems. The development of synthetic routes to such compounds is of significant interest in medicinal chemistry, as the introduction of conformational rigidity and three-dimensionality can lead to improved pharmacological properties.

The synthesis of fused pyridine derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions. researchgate.netresearchgate.netnih.gov For this compound, a potential approach to a fused ring system would involve a two-step process. First, a palladium-catalyzed cross-coupling reaction could be used to introduce a side chain at the 3-position containing a reactive functional group. Subsequent intramolecular cyclization of this functional group with the pyridine nitrogen or another position on the pyridine ring would lead to the formation of a fused bicyclic or polycyclic system. For instance, the introduction of a suitably substituted ortho-halophenyl group could be followed by an intramolecular Heck reaction or a nucleophilic aromatic substitution to construct a new ring.

Spirocyclic compounds, characterized by two rings sharing a single atom, represent another important class of molecules with unique three-dimensional shapes. acs.orgnih.gov The synthesis of spirocyclic pyridines can be accomplished through several methods, including dearomatization reactions. acs.orgnih.gov A potential strategy for the synthesis of a spirocyclic analogue from this compound could involve a dearomative spirocyclization. acs.orgnih.gov This might be achieved by first modifying the pyridine ring or the oxetane moiety to introduce a reactive center that can undergo an intramolecular cyclization, leading to the formation of a spiro-center. For example, if a nucleophilic center could be generated on a substituent at the 3-position, it could potentially attack the 4-position of the pyridine ring in a dearomatizing fashion.

The following table outlines hypothetical strategies for the synthesis of fused and spirocyclic analogues starting from this compound.

| Target Structure Type | Potential Synthetic Approach | Key Transformation |

|---|---|---|

| Fused Pyridine | Introduction of a reactive side chain at the 3-position followed by intramolecular cyclization. | Intramolecular Heck reaction, intramolecular SNAr, or other ring-closing reactions. |

| Spirocyclic Pyridine | Modification of the pyridine or oxetane ring to enable an intramolecular dearomatizing cyclization. | Dearomative spirocyclization. |

Spectroscopic and Structural Characterization Studies of 3 Bromo 4 Oxetan 3 Yloxy Pyridine

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

The elucidation of the molecular structure of 3-Bromo-4-(oxetan-3-yloxy)pyridine is achieved through the combined application of several high-resolution spectroscopic methods. Each technique provides unique and complementary information regarding the compound's atomic connectivity, functional groups, and electronic properties.

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the oxetane (B1205548) ring. The three aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7.0-8.8 ppm), with their chemical shifts and coupling patterns influenced by the bromo and oxetanyloxy substituents. Based on data for 3-bromopyridine (B30812), the proton at C2 (adjacent to the nitrogen) would be the most downfield, followed by the proton at C6, and then the proton at C5. chemicalbook.com The protons of the oxetane ring will appear in the upfield region. The methine proton (CH) at C3' of the oxetane ring, being attached to the oxygen of the ether linkage, is expected to be a multiplet in the range of δ 5.0-5.5 ppm. The four methylene (B1212753) protons (CH₂) at C2' and C4' of the oxetane ring would likely appear as complex multiplets, typically between δ 4.5 and 5.0 ppm.

¹³C NMR: The ¹³C NMR spectrum will provide information on all eight unique carbon atoms in the molecule. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-160 ppm). The carbon atom bearing the bromine (C3) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the ether oxygen (C4) is expected to be significantly downfield. The carbons of the oxetane ring will appear in the more shielded region of the spectrum, with the C3' carbon (bonded to the ether oxygen) expected around δ 70-80 ppm and the C2'/C4' carbons appearing at a slightly higher field.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, confirming the connectivity within the pyridine and oxetane rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals and for confirming the C-O-C ether linkage between the pyridine and oxetane moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-2 | 8.5 - 8.7 | - |

| Pyridine H-5 | 7.2 - 7.4 | - |

| Pyridine H-6 | 8.3 - 8.5 | - |

| Pyridine C-2 | - | ~150 |

| Pyridine C-3 | - | ~120 |

| Pyridine C-4 | - | ~155 |

| Pyridine C-5 | - | ~125 |

| Pyridine C-6 | - | ~148 |

| Oxetane H-3' | 5.0 - 5.5 (m) | - |

| Oxetane H-2'/4' | 4.5 - 5.0 (m) | - |

| Oxetane C-3' | - | ~75 |

| Oxetane C-2'/4' | - | ~70 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum is expected to display several characteristic absorption bands. The presence of the pyridine ring would be confirmed by C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The most diagnostic peaks would be the strong, asymmetric C-O-C stretching vibration of the ether linkage, expected in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration would appear at a lower frequency, typically in the 600-500 cm⁻¹ region. The vibrations associated with the strained oxetane ring may also present characteristic bands, particularly the ring breathing mode near 980 cm⁻¹. nist.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Oxetane Ring | 2850 - 3000 |

| C=N and C=C Stretch | Pyridine Ring | 1400 - 1600 |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1200 - 1275 |

| C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether | 1020 - 1075 |

| C-O Stretch | Oxetane Ring | ~980 |

| C-Br Stretch | Bromo-Aryl | 500 - 600 |

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₈BrNO₂), the calculated monoisotopic mass is approximately 228.9793 u. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). uni.lu

Fragmentation analysis would reveal characteristic losses. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the bromopyridinol radical cation and the oxetene radical cation. Further fragmentation of the pyridine ring could also be observed.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M(⁷⁹Br)]⁺ | C₈H₈⁷⁹BrNO₂ | 228.9793 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | C₈H₈⁸¹BrNO₂ | 230.9772 | Molecular ion with ⁸¹Br |

| [M-C₃H₄O]⁺ | C₅H₄BrNO | 172.9479 | Loss of oxetene |

UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* and n → π* transitions. rsc.org The pyridine ring is the primary chromophore in this compound. The spectrum, likely recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show strong absorption bands in the UV region, typically between 200 and 300 nm, corresponding to π → π* transitions. The weaker n → π* transition, involving the non-bonding electrons on the nitrogen atom, may appear as a shoulder or a separate band at a longer wavelength (around 270-300 nm). The positions and intensities of these bands are influenced by the electronic effects of the bromo and oxetanyloxy substituents. rsc.org

Single Crystal X-ray Diffraction for Absolute Structure Determination (if applicable)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and conformational details. To perform this analysis, a suitable single crystal of this compound must first be grown.

Although no published crystal structure for this specific compound was found, the technique has been successfully applied to numerous other pyridine derivatives. chemicalbook.comchemscene.com If a crystal structure were obtained, it would confirm the planar geometry of the pyridine ring and the puckered conformation of the four-membered oxetane ring. It would also provide exact measurements of the C-Br, C-O, and C-N bond lengths and the torsion angle of the C-O-C-C ether linkage, defining the relative orientation of the two ring systems.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Oxetan 3 Yloxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of molecules. It is particularly useful for studying reaction mechanisms by calculating the energies of reactants, products, and transition states. For a molecule like 3-Bromo-4-(oxetan-3-yloxy)pyridine, DFT could be used to model its synthesis or potential degradation pathways. For instance, in studies of other pyridine (B92270) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been used to confirm the stability of predicted structures over other potential products and to ensure the optimized geometry represents a true energy minimum. researchgate.net

Such studies would involve calculating the reaction energy profiles, identifying the transition state structures, and determining the activation energies. This information is vital for optimizing reaction conditions in a laboratory setting. The thermodynamic properties (such as total energy and heat of formation) derived from these calculations confirm the relative stability of different isomers or reaction products. researchgate.net

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Natural Bond Orbital (NBO) analysis is another quantum chemical method used to study charge distribution, hyperconjugative interactions, and bonding within a molecule. For pyridine derivatives, NBO analysis can reveal the stability conferred by interactions such as electron donation from lone pair orbitals to adjacent antibonding orbitals. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions susceptible to electrophilic or nucleophilic attack, thereby predicting reactive sites. researchgate.net

Below is a table illustrating the types of electronic properties that can be calculated for a pyridine derivative using quantum chemical methods, based on findings for analogous compounds.

| Calculated Property | Typical Significance | Example Data (from related pyridine studies) |

| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | -6.8 eV |

| LUMO Energy | Energy of the lowest empty orbital; relates to electron-accepting ability. | -1.4 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. researchgate.net | 5.4 eV researchgate.net |

| Dipole Moment | Measure of the overall polarity of the molecule. | 1.94 Debye researchgate.net |

| NBO Charges | Distribution of electronic charge on each atom. | Varies by atom (e.g., N: ~-0.6e, Br: ~-0.1e) |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular flexibility and interactions. ucl.ac.uk

The structure of this compound features several rotatable bonds, particularly the C-O-C ether linkage between the pyridine and oxetane (B1205548) rings. This flexibility allows the molecule to adopt various conformations in solution. The number of rotatable bonds is a key parameter in predicting oral bioavailability, with fewer than ten being favorable. nih.gov

MD simulations can explore the conformational landscape by simulating the molecule's movement over nanoseconds or longer. This analysis would reveal the most stable (lowest energy) conformations and the energy barriers between them. Key degrees of freedom would include the torsion angle of the ether linkage and the characteristic puckering of the four-membered oxetane ring. Understanding this flexibility is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

A primary application of MD simulations in medicinal chemistry is to model the interaction between a potential drug molecule (ligand) and its biological target, typically a protein. nih.gov If derivatives of this compound were being investigated as, for example, kinase inhibitors, MD simulations would be essential. nih.gov

The process starts with docking the ligand into the protein's active site. An MD simulation is then run on the resulting complex. This simulation allows the ligand and protein to adjust to each other, providing a more realistic model of the binding pose than static docking alone. The stability of the interaction can be assessed by analyzing the root-mean-square deviation (RMSD) of the ligand's position over time. Crucially, MD simulations are used to calculate the binding free energy, which provides a quantitative estimate of the ligand's binding affinity. nih.gov These simulations can also identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. mdpi.com

In Silico Screening and Virtual Library Design for Analogues

The discovery of new bioactive molecules is often accelerated through in silico screening, where large databases of virtual compounds are computationally evaluated for their potential to interact with a specific target. malariaworld.org This approach allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, saving significant time and resources. researchgate.net

For this compound, a virtual library of analogues could be designed by systematically modifying its structure. For example, the bromine atom could be replaced with other halogens or functional groups, and substitutions could be made on the pyridine ring. This library of virtual compounds would then be subjected to a hierarchical screening process. malariaworld.org

The initial step often involves filtering based on physicochemical properties (e.g., molecular weight, lipophilicity) and rules for drug-likeness. The remaining compounds are then docked into the active site of a target protein. The top-scoring compounds from docking are often subjected to more rigorous analysis, such as MD simulations and binding free energy calculations, to refine the predictions. nih.govnih.gov This strategy has been successfully applied to discover novel pyridine-based inhibitors for various targets. nih.govnih.gov

A typical workflow for virtual screening is outlined below.

| Step | Description | Computational Tools Used |

| 1. Library Design | Generation of a virtual library of chemical analogues based on a lead scaffold. | Cheminformatics toolkits |

| 2. Property Filtering | Filtering the library based on drug-like properties (e.g., Lipinski's Rule of Five, ADME prediction). researchgate.netnih.gov | ADMET prediction software |

| 3. Molecular Docking | Docking of filtered compounds into the binding site of a biological target. | Docking programs (e.g., AutoDock, Glide) |

| 4. Scoring & Ranking | Ranking of compounds based on their predicted binding affinity (docking score). | Scoring functions within docking software |

| 5. Post-Processing | Further analysis of top-ranked hits using more accurate methods like MD simulations. nih.gov | MD engines (e.g., GROMACS, AMBER) |

| 6. Candidate Selection | Selection of a small number of high-potential compounds for chemical synthesis and biological testing. | - |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies of Related Compounds

While specific Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies for this compound are not extensively available in public literature, the principles of these analytical methods are widely applied to pyridine derivatives to guide drug discovery and development. Such studies are crucial for understanding how structural modifications to a lead compound influence its biological activity, thereby enabling the design of more potent and selective molecules.

SAR studies on related pyridine compounds have systematically explored the impact of modifying various parts of the molecular scaffold. These investigations typically involve synthesizing a series of analogs where specific substituents are altered to probe their effect on a particular biological endpoint. For instance, in the exploration of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), researchers have made several structural modifications to a lead compound. nih.gov Key areas of modification often include the pyridine core, the linker, and the peripheral substituents.

One common strategy is the substitution at different positions of the pyridine ring. Studies on other pyridine-containing molecules have shown that the position and nature of substituents significantly affect activity. For example, the introduction of a fluorine atom into the B ring of certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives was found to significantly enhance their antibacterial activity. nih.gov Similarly, the replacement of a benzene core with a pyridine core in one series of compounds resulted in a 170-fold increase in potency, highlighting the importance of the pyridine nitrogen for biological activity. nih.gov

Another key aspect of SAR studies is the modification of substituent groups. In the case of the LSD1 inhibitors, replacing a hydrogen atom with a methyl group on a piperidine ring led to increased activity, which was rationalized by favorable interactions with amino acid residues in the protein's binding pocket. nih.gov However, increasing the size of this substituent to an ethyl or isopropyl group resulted in decreased activity, suggesting a limited space within the binding site. nih.gov

The linker connecting the pyridine ring to other parts of the molecule is also a frequent target for modification. Changing an ether linkage (-O-) to an amine linkage (-NH-) in one series of compounds was found to be highly unfavorable for its inhibitory activity. nih.gov

The general findings from SAR studies on various pyridine derivatives can be summarized in the following table, illustrating the common structural modifications and their potential impact on biological activity.

| Structural Modification | General Observation from Related Pyridine Derivatives | Potential Implication for this compound |

| Pyridine Ring Substitution | The position and electronic nature of substituents are critical. Introduction of halogens or other electron-withdrawing groups can modulate activity. nih.gov | Altering the position of the bromo substituent or introducing other groups on the pyridine ring could significantly impact activity. |

| Modification of the Ether Linkage | Replacement of the ether oxygen with other linkers (e.g., -NH-, -S-, -CH2-) often leads to significant changes in potency and selectivity. nih.gov | Replacing the ether linkage in the oxetanyloxy group could alter the compound's conformational flexibility and binding interactions. |

| Alterations to the Oxetane Ring | Ring size and substitution on the cyclic ether can influence binding affinity and physicochemical properties. | Expanding or contracting the oxetane ring (e.g., to an oxolane or azetidine) or substituting on the ring could fine-tune activity. |

| Bioisosteric Replacement | Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine) or a benzene ring can reveal the importance of the pyridine nitrogen. nih.gov | Investigating pyrimidine or other heterocyclic analogs could determine the necessity of the pyridine scaffold for a given biological target. |

QSAR studies build upon SAR data by establishing a mathematical relationship between the chemical structure and biological activity. researchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties—to predict the activity of novel compounds. researchgate.netnih.gov For various classes of pyridine derivatives, QSAR models have been developed to guide the design of new analogs with improved potency. researchgate.netnih.gov

For instance, in a study on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine derivatives as angiotensin II AT1 receptor antagonists, 2D-QSAR models were developed with high correlation coefficients, indicating a strong relationship between the chosen descriptors and the observed biological activity. nih.gov These models suggested that substitutions with more electronegative and less bulky groups were favorable for antihypertensive activity. researchgate.netnih.gov

While no specific QSAR models for this compound have been reported, the general approach would involve:

Synthesizing a series of analogs with systematic variations.

Measuring the biological activity of these compounds.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods to build a predictive model that correlates the descriptors with the activity.

Such a model could then be used to predict the activity of yet-unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Medicinal Chemistry Applications and Biological Research Potential of 3 Bromo 4 Oxetan 3 Yloxy Pyridine Derivatives

Scaffold Design and Lead Discovery in Drug Development

3-Bromo-4-(oxetan-3-yloxy)pyridine as a Versatile Medicinal Chemistry Scaffold

The pyridine (B92270) nucleus is a privileged scaffold in drug discovery, prized for its role in forming the core structure of numerous therapeutic agents. nih.govresearchgate.net This is due to its unique electronic properties, ability to participate in hydrogen bonding, and its presence in many biologically active natural products like niacin and nicotine. nih.gov The fusion of a pyridine nucleus is a key strategy in the search for new medicines. researchgate.net The structure of this compound incorporates several features that make it a versatile scaffold for medicinal chemists.

The pyridine ring itself can improve the water solubility of molecules, a desirable trait for drug candidates. nih.gov The bromine atom at the 3-position provides a handle for further chemical modification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic exploration of chemical space. chemrxiv.orgwhiterose.ac.uk The oxetane (B1205548) ring, a four-membered cyclic ether, is a valuable substituent in modern drug design. It is considered a "three-dimensional" fragment that can improve metabolic stability, aqueous solubility, and lipophilicity compared to more traditional alkyl groups. The oxetanyl moiety can also influence the conformation of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.

Lead-Oriented Synthesis and Fragment-Based Drug Design Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach begins by screening low molecular weight fragments for weak binding to a biological target. nih.govacs.org Once a binding fragment is identified, it is elaborated and optimized into a more potent, lead-like molecule. nih.govresearchgate.net The structure of this compound makes it an ideal starting point for FBDD.

The core structure can be considered a fragment that combines key recognition elements. The pyridine nitrogen can act as a hydrogen bond acceptor, while the oxetane oxygen can also participate in hydrogen bonding. The aromatic ring can engage in π-stacking interactions with protein targets. nih.gov The bromine atom serves as a crucial vector for synthetic elaboration, enabling the "growth" of the fragment in a controlled manner. whiterose.ac.uk This aligns with the principles of lead-oriented synthesis, where molecules are designed to have properties amenable to optimization into clinical candidates. The use of rigid, three-dimensional building blocks is increasingly important in FBDD to explore new areas of chemical space and improve the drug-like properties of the resulting leads. chemrxiv.orgresearchgate.net

Biological Target Identification and Mechanistic Elucidation (at a molecular level)

Enzyme Inhibition Studies (e.g., hGAPDH, USP30 for related structures)

While direct enzyme inhibition data for this compound is not extensively published, the activity of structurally related compounds provides significant insight into its potential as an enzyme inhibitor. The "3-bromo" motif is present in other biologically active molecules. For instance, a series of 5-substituted 3-bromo-4,5-dihydroisoxazole (B8742708) (BDHI) derivatives have been investigated as inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). nih.gov

hGAPDH is a key enzyme in glycolysis and has been identified as a target for anticancer agents due to its role in the energy metabolism of cancer cells. nih.gov In one study, a spirocyclic BDHI derivative was found to covalently inactivate recombinant hGAPDH with greater reactivity than koningic acid, a known potent inhibitor. nih.gov Computational studies suggested that the rigid structure of the inhibitor was key to stabilizing its interaction within the binding site, facilitating the formation of a covalent bond with an activated cysteine residue in the enzyme. nih.gov This highlights the potential of the bromo-substituted scaffold to be developed into covalent enzyme inhibitors.

Furthermore, derivatives of other bromo-pyridyl compounds have been shown to inhibit the formation of amyloid-beta peptides, which are implicated in Alzheimer's disease. In other research, pyridine-containing compounds have been successfully developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that is a drug target for certain cancers. nih.gov

Receptor Binding Profiling and Selectivity Investigations

The structural elements of this compound suggest it can be tailored for specific receptor interactions. The bromine substituent and the oxetane ring can contribute significantly to binding affinity and specificity for molecular targets like enzymes or receptors. The pyridine core is a common feature in drugs targeting the central nervous system (CNS). rsc.org

Selectivity is a critical aspect of drug design. In the development of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as LSD1 inhibitors, high selectivity was achieved against the related enzymes monoamine oxidase A and B (MAO-A and MAO-B). nih.gov This demonstrates that the pyridine scaffold can be modified to achieve selective binding to a desired target over off-targets, thereby potentially reducing side effects. The ability to fine-tune interactions through modifications at sites like the bromine position on the this compound scaffold is a key advantage in developing selective receptor ligands.

Preclinical Assessment of Biological Activities in Vitro (of the compound and its derivatives)

The pyridine scaffold is associated with a wide spectrum of biological activities. nih.gov Various derivatives have demonstrated antimicrobial, anticancer, and neuropsychiatric effects in preclinical studies. nih.govnih.govresearchgate.net

For example, novel synthesized pyridine and thienopyridine derivatives have shown good to strong antimicrobial activity against pathogens such as E. coli, B. mycoides, and C. albicans. researchgate.net

| Compound | Microorganism | Activity (MIC in mg/mL) | Reference |

|---|---|---|---|

| Compound 12a (a pyridine derivative) | B. mycoides | 0.0098 | researchgate.net |

| Compound 15 (a thienopyridine derivative) | E. coli | 0.039 | researchgate.net |

In the realm of oncology, pyridine-based compounds have shown significant antiproliferative activity. The spirocyclic 3-bromo-4,5-dihydroisoxazole derivative that inhibits hGAPDH strongly reduced the growth of four different pancreatic cancer cell lines. nih.gov Similarly, potent LSD1 inhibitors containing a 3-(piperidin-4-ylmethoxy)pyridine scaffold were evaluated against a panel of cancer cell lines. nih.gov

| Cell Line | Cancer Type | Compound 20 (EC₅₀ in µM) | Compound 21 (EC₅₀ in µM) | Reference |

|---|---|---|---|---|

| MV4-11 | Acute Myeloid Leukemia | 0.28 | 0.31 | nih.gov |

| MOLM-13 | Acute Myeloid Leukemia | 0.35 | 0.43 | nih.gov |

| Kasumi-1 | Acute Myeloid Leukemia | 0.57 | 0.74 | nih.gov |

| PC-3 | Prostate Cancer | 1.5 | 1.8 | nih.gov |

These findings underscore the potential of pyridine-based scaffolds, including derivatives of this compound, to yield compounds with significant therapeutic potential across different disease areas. The in vitro data provides a strong foundation for further preclinical development.

Antimicrobial Research (e.g., antibacterial, antifungal)

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. While direct studies on the antimicrobial properties of this compound derivatives are not extensively documented in publicly available literature, research on closely related analogues provides valuable insights.

Patents for biaromatic derivatives of 2-Bromo-4-(oxetan-3-yloxy)pyridine , a structural isomer of the primary compound, have indicated potential antibacterial activity. nih.gov This suggests that the oxetane-substituted bromopyridine core may be a viable pharmacophore for antibacterial drug discovery. The oxetane ring is a known bioisostere for other functional groups and can influence physicochemical properties such as solubility and metabolic stability, which are crucial for drug efficacy.

Furthermore, broader studies on pyridine derivatives have consistently demonstrated their potential as antimicrobial agents. For instance, various synthesized pyridine and thienopyridine derivatives have exhibited good to strong activity against microbial strains like E. coli, B. mycoides, and C. albicans. researchgate.net In some cases, the introduction of a bromine atom to a heterocyclic system has been shown to enhance antimicrobial efficacy.

While specific data on the antibacterial and antifungal spectrum of this compound derivatives is needed, the existing information on related structures provides a strong rationale for their synthesis and evaluation as potential novel antimicrobial agents. Future research should focus on synthesizing a library of these derivatives and screening them against a panel of clinically relevant bacterial and fungal pathogens.

Antiproliferative and Anticancer Research

The development of novel anticancer agents remains a cornerstone of medicinal chemistry research. Pyridine-containing compounds are a well-established class of anticancer agents, with numerous derivatives approved for clinical use. japsonline.com Research into the antiproliferative potential of this compound derivatives is an emerging area.

Studies on related structures offer clues to their potential. For example, a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative has been identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme implicated in the energy metabolism of cancer cells, and has shown antiproliferative activity against pancreatic cancer cells. nih.gov While the heterocyclic core is different, the presence of the 3-bromo substituent is noteworthy.

Furthermore, extensive research on pyrazolo[3,4-b]pyridine derivatives has demonstrated their potent antiproliferative activities. For instance, certain 3-substituted aminopyrazolo[3,4-b]pyridines have revealed cytotoxic activity against various human tumor cell lines. nih.gov One derivative, 4-phenyl-2-(3,4,5-trimethoxy-beta-styrylo)pyrido- [2',3':3,4]pyrazolo[1,5-a]pyrimidine, showed cytotoxic properties against three human cancer cell lines. nih.gov Another study on pyrazolo[3,4-b]pyridine-bridged analogues of combretastatin (B1194345) A-4, a potent anticancer agent, also showed significant antiproliferative effects. nih.gov

These findings suggest that the pyridine scaffold, particularly when appropriately substituted, is a valuable framework for the design of new anticancer drugs. The this compound core offers a unique substitution pattern that warrants further investigation for its potential to yield novel and effective antiproliferative agents.

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-chloroacetylaminopyrazolo[3,4-b]pyridine | Human tumor cell lines | < 4 µg/ml | nih.gov |

| 3-(2-bromopropionyl-amino)pyrazolo[3.4-b]pyridine | Human tumor cell lines | < 4 µg/ml | nih.gov |

| 4-phenyl-2-(3,4,5-trimethoxy-beta-styrylo)pyrido-[2',3':3,4]pyrazolo[1,5-a]pyrimidine | Human cancer cell lines | Not specified | nih.gov |

| Pyrazolo[3,4-b]pyridine-bridged analogue 6n | HeLa, MCF-7, MDA-MB-231, Kyse150 | Not specified | nih.gov |

Note: This table is based on data from related pyridine derivatives and not directly on this compound derivatives, for which specific data is not yet available.

Neuroprotective Research

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant challenge to modern medicine, and there is a pressing need for new neuroprotective agents. The potential of this compound derivatives in this area is yet to be fully explored, but research on related compounds provides a promising outlook.

For instance, a study on (E)-2-Bromo-5-(4-dimethylaminostyryl)pyridine derivatives showed their potential as imaging agents for amyloid plaques in Alzheimer's disease. mdpi.com This indicates that the bromo-pyridine scaffold can be tailored to interact with targets relevant to neurodegeneration.

While direct evidence is pending, the unique structural features of this compound, including the potential for hydrogen bonding and specific steric interactions conferred by the oxetane ring, make it an interesting candidate for targeting neuronal pathways involved in neuroprotection. Future studies could investigate the ability of its derivatives to modulate targets such as kinases, ion channels, or protein aggregation processes implicated in neurodegenerative disorders.

Antiprotozoal Research (e.g., Human African Trypanosomiasis for indazole analogues)

Protozoal diseases, such as Human African Trypanosomiasis (HAT), continue to be a major health concern in many parts of the world. The search for novel, effective, and safer antiprotozoal drugs is a global health priority. While no specific research has been found on the antiprotozoal activity of this compound derivatives, the exploration of related heterocyclic systems provides a basis for future investigation.

For example, indazole analogues have been investigated for their potential against Trypanosoma brucei, the causative agent of HAT. Given the structural similarities between pyridine and indazole, and the proven utility of the pyridine scaffold in various therapeutic areas, it is plausible that derivatives of this compound could be designed to exhibit antiprotozoal activity. The bromo and oxetane substituents offer opportunities for chemical modification to optimize activity and selectivity against protozoal targets.

Advanced Materials Science and Other Scientific Research Applications

Exploration of Electronic and Optical Properties

The electronic and optical characteristics of organic molecules are fundamentally linked to their molecular structure. The pyridine (B92270) component of 3-Bromo-4-(oxetan-3-yloxy)pyridine provides a platform for interesting electronic behavior. Pyridine-based systems are known for their electron-deficient nature, which can be harnessed in the design of materials for electronic devices.

The introduction of the oxetane-3-yloxy group can influence the electronic properties of the pyridine ring. The polar nature of the oxetane (B1205548) ring may affect the electron distribution within the molecule, potentially leading to a significant dipole moment. Such properties are of interest in the development of materials with non-linear optical (NLO) activity. Furthermore, the bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex, conjugated systems with tunable optical properties, such as absorption and fluorescence. While specific experimental data for this compound is not yet widely available, research on analogous functionalized pyridines suggests that it could be a valuable building block for organic light-emitting diodes (OLEDs) or other organic electronic components. A recent cover illustration of the Journal of the American Chemical Society highlighted a photochromic metallo-supramolecular polymer system, demonstrating the potential of such systems in flexible electronics and energy-harvesting devices. acs.org

Table 1: Potential Electronic and Optical Properties of this compound

| Property | Potential Characteristic | Rationale |

| Electronic Nature | Electron-deficient | Based on the inherent properties of the pyridine ring. |

| Dipole Moment | Potentially significant | Due to the polar oxetane and bromo substituents. |

| Non-Linear Optical (NLO) Activity | Possible | Arising from molecular asymmetry and charge distribution. |

| Tunability | High | The bromine atom allows for further chemical modification. |

| Luminescence | Potential for fluorescence | Dependent on the extended conjugation after modification. |

Development as Chemosensors and Molecular Probes

The field of chemical sensing relies on the design of molecules that can selectively interact with and signal the presence of specific analytes. Pyridine derivatives have been extensively investigated as effective chemosensors for a variety of species, including metal ions. nih.govacs.orgdntb.gov.uaresearchgate.netscispace.com The nitrogen atom in the pyridine ring of this compound can act as a binding site for metal ions, while the ether oxygen of the oxetanyloxy group could also participate in coordination.

The interaction of the molecule with an analyte could lead to a detectable change in its optical properties, such as a shift in its absorption or fluorescence spectrum. This "turn-on" or "turn-off" response forms the basis of a sensor. The bromine atom could be further utilized to attach this sensing unit to a larger system, such as a polymer or a surface. For instance, a pyridine-based receptor has been reported for the selective detection of copper ions, showing a distinct color change upon binding. scispace.com Although direct studies on this compound as a chemosensor are yet to be published, its structural motifs suggest a strong potential for its development into selective and sensitive molecular probes.

Table 2: Potential Chemosensor Applications of this compound

| Analyte | Potential Sensing Mechanism | Signal Transduction |

| Metal Ions | Coordination with pyridine nitrogen and/or ether oxygen. | Colorimetric or fluorometric changes. |

| Protons (pH sensing) | Protonation of the pyridine nitrogen. | Changes in absorption or fluorescence. |

| Small Organic Molecules | Host-guest interactions. | Spectroscopic shifts. |

Potential Applications in Polymer Science and Engineering

Functionalized pyridines are valuable monomers and building blocks in polymer chemistry. They can be used to create polymers with specific properties, such as thermal stability, conductivity, and responsiveness. The bromine atom on this compound is a key feature for its application in polymer science, as it can participate in various polymerization reactions, including cross-coupling reactions like Suzuki or Stille coupling, to form conjugated polymers.

The incorporation of the oxetane-3-yloxy side group could impart unique properties to the resulting polymer. The oxetane ring is known to enhance the solubility and modify the conformational properties of molecules, which can be advantageous in the processing and performance of polymers. nih.govacs.org Furthermore, the polarity of the oxetane group might influence the intermolecular interactions within the polymer, affecting its solid-state morphology and properties. For example, the synthesis of highly functionalized pyridines has been explored for the creation of planar polymers with maximized π-conjugation, which are of interest for their electronic properties. acs.org Additionally, pyridyl disulfide end-functionalized polymers have been synthesized for applications in bioconjugation, demonstrating the versatility of pyridine-containing polymers. nih.gov

Table 3: Potential Roles of this compound in Polymer Science

| Polymer Type | Role of the Compound | Potential Polymer Properties |

| Conjugated Polymers | Monomer in cross-coupling polymerization. | Enhanced solubility, tunable electronic properties. |

| Functional Polymers | Side-chain functionalization. | Modified thermal properties, altered polarity. |

| Responsive Polymers | Introduction of a polar, reactive group. | Potential for stimuli-responsive behavior. |

Future Research Directions and Emerging Paradigms for 3 Bromo 4 Oxetan 3 Yloxy Pyridine

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms can be trained on large datasets of existing pyridine (B92270) and oxetane-containing molecules to predict the biological activities, physicochemical properties, and potential toxicity of new virtual compounds. mdpi.comnih.gov For 3-Bromo-4-(oxetan-3-yloxy)pyridine, AI models could predict its potential as a kinase inhibitor, a common target for such scaffolds, by analyzing its structural features in relation to known inhibitors. nih.gov This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.govmdpi.com

Retrosynthesis and Reaction Pathway Optimization: AI tools are increasingly capable of proposing novel and efficient synthetic routes for complex molecules. springernature.com By analyzing vast databases of chemical reactions, these algorithms can identify optimal reaction conditions, catalysts, and starting materials for the synthesis of this compound and its analogs. This can lead to shorter, more cost-effective, and higher-yielding synthetic pathways.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. springernature.com By providing the model with a set of desired parameters, such as target affinity, solubility, and metabolic stability, it can generate novel pyridine-based structures incorporating the oxetane (B1205548) moiety that have a high probability of success. This opens up new avenues for exploring chemical space around the this compound scaffold.

Interactive Data Table: AI/ML in Chemical Research

| AI/ML Application | Description | Relevance to this compound |

| Predictive Modeling | Algorithms that learn from data to predict properties of new molecules. | Predicting biological activity, toxicity, and physicochemical properties of derivatives. |

| Retrosynthesis | AI-powered tools that suggest synthetic pathways for a target molecule. | Optimizing the synthesis of the core structure and its analogs. |

| De Novo Design | Generative models that create novel molecular structures with desired features. | Designing new compounds with improved therapeutic potential based on the core scaffold. |

| High-Throughput Screening | Virtually screening large libraries of compounds against biological targets. | Identifying potential new applications and biological targets for the compound and its derivatives. nih.gov |

Development of Novel Catalytic Methods for Enhanced Functionalization

The development of novel catalytic methods is crucial for enhancing the functionalization of the this compound core, enabling the synthesis of a diverse range of derivatives with tailored properties. beilstein-journals.org

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for the functionalization of the pyridine ring at the bromine-substituted position. wikipedia.org Future research will likely focus on developing more efficient and selective catalysts for these transformations, allowing for the introduction of a wide variety of substituents under milder reaction conditions. beilstein-journals.org Iridium- and rhodium-catalyzed C-H activation could also be explored for direct functionalization of the pyridine ring at other positions. beilstein-journals.orgnih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful method for the formation of C-C and C-heteroatom bonds. acs.org This approach could be utilized for the functionalization of this compound, potentially enabling reactions that are not feasible with traditional thermal methods.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and metal-free alternative for pyridine functionalization. acs.org Chiral organocatalysts could be employed to introduce stereocenters into derivatives of this compound, which is of significant interest in medicinal chemistry.

Application of Sustainable Chemistry and Green Synthesis Principles

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org This can be achieved through the use of catalytic reactions and avoiding the use of stoichiometric reagents.

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or supercritical fluids, is a key aspect of green chemistry. biosynce.com Solvent-free reactions are an even more sustainable option where feasible. ijarsct.co.in

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can further enhance the sustainability of the synthesis of pyridine-based compounds. ijarsct.co.in

Expanding the Scope of Biological and Materials Applications Beyond Current Explorations

The unique structural features of this compound, combining a functionalizable pyridine ring with a polar and metabolically stable oxetane moiety, suggest a wide range of potential applications beyond its initial explorations. nih.govacs.org

Medicinal Chemistry: The pyridine scaffold is a common motif in many approved drugs, and the oxetane group is known to improve physicochemical properties such as solubility and metabolic stability. nih.govacs.org Therefore, derivatives of this compound could be investigated as potential therapeutic agents in various disease areas, including oncology, inflammation, and infectious diseases. nih.gov The bromine atom serves as a convenient handle for further chemical modifications to optimize biological activity.

Agrochemicals: Pyridine derivatives are widely used as herbicides, insecticides, and fungicides. researchgate.netresearchgate.net The introduction of the oxetane moiety could lead to the development of new agrochemicals with improved efficacy, selectivity, and environmental profiles. semanticscholar.org

Materials Science: Pyridine-containing molecules have applications in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. acs.org The unique electronic and structural properties of this compound could be exploited for the design of novel functional materials. The bromo-substituent allows for polymerization or grafting onto surfaces to create new materials with tailored properties.

Q & A

What are the preferred synthetic routes for 3-Bromo-4-(oxetan-3-yloxy)pyridine, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, oxetan-3-ol can react with 3-bromo-4-fluoropyridine under basic conditions (e.g., NaH or K₂CO₃) to replace the fluorine atom with the oxetane group. Microwave-assisted Suzuki coupling has also been used for analogous bromopyridines, where boronic acids are coupled to the brominated position under palladium catalysis . Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and base strength to maximize regioselectivity and yield (>70%). LCMS and HPLC (e.g., retention time ~1.25 minutes under SMD-TFA05 conditions) are critical for purity validation .

How can researchers resolve contradictions in spectral data (e.g., NMR, LCMS) during structural confirmation?

Level: Advanced

Answer:

Contradictions often arise from residual solvents, rotamers, or unexpected regioisomers. For this compound:

- NMR: Use 2D techniques (HSQC, HMBC) to confirm connectivity between the oxetane oxygen and pyridine C3. Compare experimental shifts with DFT-calculated values for ambiguous peaks .

- LCMS/HPLC: Discrepancies in retention times or mass fragments may indicate byproducts. For example, a [M+H]+ peak at m/z 757 in related compounds suggests dimerization or adduct formation under specific conditions .

- XRD: Single-crystal X-ray diffraction provides definitive structural proof but requires high-purity samples.

What strategies are effective for optimizing regioselectivity in substitution reactions involving bromopyridines?

Level: Advanced

Answer:

Regioselectivity in bromopyridine derivatives is influenced by:

- Electronic effects: The electron-withdrawing bromine atom directs nucleophiles to the para position (C4 in this case).

- Catalytic systems: Pd(PPh₃)₄ or SPhos ligands enhance coupling efficiency at sterically hindered positions .

- Temperature control: Low temperatures (−20°C to 0°C) favor kinetic control, reducing side reactions.

For this compound, substituting the bromine at C3 requires careful selection of coupling partners (e.g., arylboronic acids) and catalysts (e.g., PdCl₂(dppf)) .

How can computational methods aid in predicting reactivity and stability of this compound?

Level: Advanced

Answer:

- DFT calculations: Predict charge distribution to identify reactive sites. For example, the oxetane ring’s electron-donating effect increases electron density at C4, making it susceptible to electrophilic attacks .

- Molecular dynamics (MD): Simulate solvation effects to optimize reaction solvents. Polar solvents stabilize transition states in SNAr reactions.

- Degradation studies: Model hydrolytic stability under acidic/basic conditions. The oxetane ring may undergo ring-opening in strongly acidic environments, requiring neutral pH storage .

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Level: Basic

Answer:

- Purification: Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., using ethanol/water mixtures) or automated flash systems.

- Byproduct formation: Optimize stoichiometry (e.g., 1.2 equivalents of oxetan-3-ol) and use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents.

- Safety: Bromopyridines are toxic; ensure closed-system reactions and PPE compliance .

How does the oxetane moiety influence the compound’s physicochemical properties and biological activity?

Level: Advanced

Answer:

- Solubility: The oxetane ring improves water solubility compared to bulkier ethers (e.g., THP groups).

- Metabolic stability: Oxetanes resist cytochrome P450 oxidation, enhancing pharmacokinetic profiles in drug candidates.

- Conformational rigidity: The sp³-hybridized oxygen restricts rotation, potentially improving target binding affinity. Studies on similar compounds show oxetane-containing pyridines exhibit enhanced bioavailability .

What analytical techniques are essential for stability profiling of this compound under various storage conditions?

Level: Basic

Answer:

- HPLC-UV/MS: Monitor degradation products (e.g., oxetane ring-opening to diols) over time.

- Thermogravimetric analysis (TGA): Assess thermal stability; decomposition typically occurs above 150°C.

- Karl Fischer titration: Measure moisture content, as hydrolysis is a major degradation pathway. Store under inert gas (N₂/Ar) at −20°C for long-term stability .

How can researchers address low yields in cross-coupling reactions involving the bromine substituent?

Level: Advanced

Answer:

- Pre-activation: Convert the bromine to a more reactive leaving group (e.g., triflate) using Tf₂O.

- Microwave assistance: Reduce reaction times and improve efficiency (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- Additives: Use CsF or TBAB to stabilize intermediates in Suzuki-Miyaura couplings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products